molecular formula C15H15NO B1633545 3-methyl-N-(4-methylphenyl)benzamide

3-methyl-N-(4-methylphenyl)benzamide

Cat. No.: B1633545
M. Wt: 225.28 g/mol
InChI Key: CRWYLZLIZQKHMM-UHFFFAOYSA-N
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Description

3-methyl-N-(4-methylphenyl)benzamide is a small molecule with the molecular formula C 15 H 15 NO and a molecular weight of 225.28 g/mol . This benzamide derivative features a central amide group, –NH–C(=O)–, which connects a 3-methylphenyl ring and a 4-methylphenyl ring . Crystallographic studies reveal that the two aromatic rings are not coplanar, forming a dihedral angle of approximately 70.06° . The central amide core is also twisted out of the plane of both rings, by 30.24° relative to the 3-methylphenyl ring and 40.16° relative to the 4-methylphenyl ring . In the solid state, the molecules form infinite chains through intermolecular N–H···O hydrogen bonds that run along the crystal's a-axis . The meta-methyl group on the benzoyl ring and the para-methyl group on the aniline fragment can influence the compound's overall conformation and packing . This compound is related to other N-(aryl)-amide and N-(aryl)-sulfonamide classes, which are known to be constituents of many biologically significant compounds . It serves as a valuable building block in organic and medicinal chemistry research, particularly for studying molecular interactions and crystal engineering due to its well-defined hydrogen-bonding network . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

3-methyl-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C15H15NO/c1-11-6-8-14(9-7-11)16-15(17)13-5-3-4-12(2)10-13/h3-10H,1-2H3,(H,16,17)

InChI Key

CRWYLZLIZQKHMM-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Compound Name Substituents on Benzamide Substituents on Aniline Key Features Reference
3-Methyl-N-(4-methylphenyl)benzamide 3-methyl 4-methyl Planar amide; steric hindrance between methyl groups; C–H···π interactions
3-Acetoxy-2-methyl-N-(phenyl)benzamide 3-acetoxy, 2-methyl None (phenyl) Acetoxy group enhances polarity; potential for ester hydrolysis
4-Methoxy-N-(3-methylphenyl)benzamide 4-methoxy 3-methyl Methoxy group increases electron density; improved solubility in polar solvents
3-Chloro-N-(4-methylphenyl)benzamide 3-chloro 4-methyl Chloro group introduces electron-withdrawing effects; higher melting point
2-Methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide 2-methylsulfanyl 4-pyridin-2-yl-1,3-thiazol-2-yl Thiazole-pyridine hybrid; used in malaria drug discovery

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (electron-donating) and chloro (electron-withdrawing) substituents modulate electronic properties, affecting reactivity and binding to biological targets. For example, chloro derivatives exhibit higher thermal stability , while methoxy analogs show enhanced solubility .
  • Steric Effects : Methyl groups at the 3- and 4-positions in the target compound create steric hindrance, reducing rotational freedom compared to unsubstituted phenyl analogs .
  • Hybrid Structures : Compounds like 2-methylsulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide demonstrate the impact of heterocyclic moieties on bioactivity, particularly in inhibiting protein-protein interactions .

Key Findings :

  • The target compound lacks direct biological data but serves as a structural template for derivatives with confirmed activities, such as antifungal and antimalarial effects.
  • Thiadiazole and thiazole derivatives exhibit enhanced bioactivity due to sulfur-containing rings, which improve binding to enzymatic targets .

Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility LogP (Predicted)
This compound 239.32 160–162 Low in water 3.8
4-Methoxy-N-(3-methylphenyl)benzamide 255.30 145–147 Moderate in ethanol 2.9
3-Chloro-N-(4-methylphenyl)benzamide 259.73 178–180 Low in polar solvents 4.2

Analysis :

  • Methoxy-substituted benzamides (e.g., 4-methoxy-N-(3-methylphenyl)benzamide) display lower LogP values and better solubility in ethanol compared to methyl or chloro analogs, aligning with their electron-donating nature .
  • Chloro derivatives exhibit higher melting points due to stronger intermolecular dipole interactions .

Insights :

  • The target compound is synthesized efficiently via straightforward condensation, whereas acetoxy derivatives require additional protection/deprotection steps .
  • Mannich-Einhorn reactions enable the incorporation of nitro groups, expanding functional diversity .

Preparation Methods

Classical Amide Coupling (Gowda et al. Method)

The primary synthesis route, adapted from Gowda et al. (2003), involves reacting 3-methylbenzoyl chloride with 4-methylaniline under reflux conditions. The procedure is outlined as follows:

  • Synthesis of 3-Methylbenzoyl Chloride :

    • 3-Methylbenzoic acid is treated with thionyl chloride (SOCl₂) at 70–80°C for 4 hours. Excess SOCl₂ is removed under reduced pressure to yield the acyl chloride.
  • Amide Formation :

    • The acyl chloride is reacted with 4-methylaniline in dry tetrahydrofuran (THF) with triethylamine (TEA) as a base. The mixture is stirred at room temperature for 12 hours, followed by filtration and solvent evaporation.
  • Purification :

    • The crude product is recrystallized from ethanol, yielding colorless plate-like crystals.

Key Reaction Parameters :

Parameter Detail
Solvent THF
Base Triethylamine
Reaction Temperature Room temperature (25°C)
Crystallization Solvent Ethanol

This method achieves high purity, as confirmed by melting point analysis (unreported value) and spectroscopic characterization.

Structural Characterization via X-Ray Crystallography

Crystal System and Unit Cell Parameters

The compound crystallizes in a monoclinic system with space group P2₁/c and unit cell dimensions:

Parameter Value
a 5.2694 Å
b 14.0877 Å
c 16.5665 Å
β 92.588°
Volume 1228.54 ų

Molecular Geometry

  • Dihedral Angle : 70.06° between the 3-methylphenyl and 4-methylphenyl rings.
  • Amide Core Torsion : Twisted by 30.24° and 40.16° relative to the aromatic planes.
  • Disorder : Methyl groups exhibit positional disorder over two sites with equal occupancy.

Hydrogen Bonding Network

Intermolecular N–H···O hydrogen bonds form infinite chains along the a-axis, critical for lattice stability:

D–H···A D–H (Å) H···A (Å) D···A (Å) ∠D–H–A (°)
N1–H1···O1 0.86 2.08 2.927 169

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃) :

  • Aromatic protons: δ 6.8–7.5 ppm (multiplet, 8H).
  • Methyl groups: δ 2.3–2.4 ppm (singlet, 6H).

¹³C NMR (CDCl₃) :

  • Carbonyl (C=O): δ 167.2 ppm.
  • Aromatic carbons: δ 125–140 ppm.

Infrared (IR) Spectroscopy

  • C=O Stretch : 1650 cm⁻¹ (strong).
  • N–H Bend : 1540 cm⁻¹ (medium).

Q & A

Q. Crystal Data (Example) :

ParameterValue
Space groupP2₁/c
a, b, c (Å)5.2694, 14.0877, 16.5665
β (°)92.588
V (ų)1228.54
Z4
R-factor0.036
Data from

Advanced: How to resolve contradictions in crystallographic data (e.g., disordered atoms or space group ambiguities)?

Answer:
Contradictions arise from disorder (e.g., methyl group rotation) or twinning. Methodology :

  • Validation Tools : Use PLATON to check for missed symmetry (e.g., ADDSYM) and validate hydrogen-bonding networks .
  • Restraints : Apply SHELXL restraints (e.g., DELU, SIMU) to model anisotropic displacement parameters for disordered regions .
  • Comparative Analysis : Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm molecular conformation .

Case Study : In this compound, the amide group adopts an anti-conformation with a 59.6° dihedral angle between aromatic rings. Discrepancies in thermal motion parameters were resolved using SHELXL’s rigid-bond restraint .

Advanced: What computational tools analyze hydrogen-bonding interactions and their impact on supramolecular assembly?

Answer:

  • Hydrogen-Bond Geometry : Calculate using SHELXL (e.g., N–H···O distances and angles). For this compound, N–H···O bonds (2.02 Å, 169°) form chains along the b-axis .
  • Packing Analysis : Use Mercury or CrystalExplorer to visualize π-π interactions (e.g., centroid distances ~3.8 Å).
  • Energy Frameworks : Generate via CE-B3LYP/6-31G(d,p) to quantify interaction energies (electrostatic vs. dispersion) .

Basic: What spectroscopic techniques confirm the identity of this compound?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm). The amide proton appears as a singlet near δ 8.5 ppm .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N–H bend (~3300 cm⁻¹) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 226.1 (calc. 225.28) .

Advanced: How do substituent effects (methyl groups) influence molecular conformation and reactivity?

Answer:

  • Conformational Analysis : Methyl groups induce steric hindrance, reducing rotational freedom. In this compound, the amide group tilts 32.3° relative to the benzoyl ring, stabilizing the anti-conformation .
  • Reactivity : Methyl groups deactivate the benzene ring toward electrophilic substitution but enhance solubility in nonpolar solvents .
  • Comparative Data : Analogues like 4-methyl-N-(phenyl)benzamide show smaller dihedral angles (20.7°), highlighting substituent-position effects .

Advanced: How to design experiments for studying thermal stability and phase transitions?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (e.g., ~250°C for this compound).
  • Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions.
  • Variable-Temperature XRD : Monitor lattice parameter changes (e.g., anisotropic expansion in the a-axis) .

Basic: What databases and software are essential for crystallographic data deposition?

Answer:

  • Deposition : Submit CIF files to the Cambridge Structural Database (CSD) or CCDC.
  • Tools : Use enCIFer for validation and PLATON for symmetry checks .
  • Citation : Always cite SHELXL, WinGX, and ORTEP in publications .

Advanced: How to reconcile conflicting NMR and XRD data regarding molecular conformation?

Answer:

  • Dynamic NMR : Detect rotational barriers (e.g., amide bond rotation) via variable-temperature experiments.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level and compare with XRD torsion angles .
  • Solid-State vs. Solution : Note that XRD reflects the solid-state conformation, while NMR captures dynamic averages in solution .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves and safety goggles.
  • Ventilation : Use a fume hood due to potential respiratory irritants (e.g., acyl chlorides).
  • Waste Disposal : Neutralize acidic byproducts (HCl) with sodium bicarbonate before disposal .

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